Methyl 3,4-isopropylidene-beta-L-arabinopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

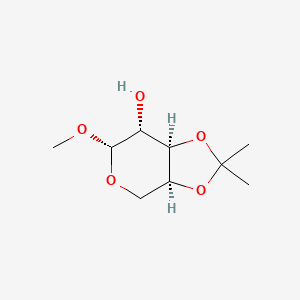

(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol is a complex organic compound characterized by its unique hexahydro-dioxolo-pyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the dioxolo-pyran ring system through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Reaction with N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine

This compound undergoes chlorofluoroacetylation when treated with N-(2-chloro-1,1,2-trifluoroethyl)diethylamine, forming 3-O-chlorofluoroacetyl derivatives . The reaction proceeds via nucleophilic substitution at the hydroxyl group, facilitated by the electron-withdrawing isopropylidene protecting group .

Key Data:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine | Room temperature, anhydrous | 3-O-Chlorofluoroacetylated arabinopyranoside | 85–92% |

Hydrolysis of the chlorofluoroacetate derivative under alkaline conditions regenerates the parent compound and sodium chlorofluoroacetate, confirmed by S-benzylthiouronium salt analysis .

Acid Hydrolysis of Protecting Groups

The isopropylidene group is selectively hydrolyzed under acidic conditions to yield methyl β-L-arabinopyranoside. This reaction is critical for deprotection in multi-step syntheses.

Reaction Pathway:

Methyl 3,4-isopropylidene-β-L-arabinopyranosideH+Methyl β-L-arabinopyranoside+Acetone

Experimental Conditions:

-

Mild acid : 0.05 N HCl in aqueous ethanol, 21 h, 35–40% yield of deprotected product .

-

Strong acid : 90% trifluoroacetic acid (TFA), 5 min, quantitative hydrolysis .

Transglycosylation Reactions

The compound serves as a glycosyl donor in transglycosylation reactions with alcohols (e.g., allyl, propenyl, ω-bromohexyl alcohols) to form spacer glycosides. These reactions are catalyzed by acidic or enzymatic conditions, with moderate anomeric selectivity .

Example:

| Alcohol | Catalyst | Product | Yield | α/β Ratio |

|---|---|---|---|---|

| Allyl alcohol | TMSOTf | Allyl 3,4-isopropylidene-β-L-arabinopyranoside | 78% | 1:3.5 |

| ω-Bromohexanol | BF₃·Et₂O | Bromohexyl arabinopyranoside | 65% | 1:4.2 |

Glycosylation and Regioselective Functionalization

The isopropylidene group directs regioselectivity in glycosylation reactions. For example:

-

Benzoylation : Selective acylation at the 2-OH position using benzoyl chloride in pyridine, yielding methyl 2-O-benzoyl derivatives .

-

Benzylidenation : Reaction with benzaldehyde dimethyl acetal under acid catalysis forms 3,4-O-benzylidene derivatives, which exhibit configurational stability in anhydrous conditions .

Mechanistic Insight:

The isopropylidene group locks the pyranose ring in a specific conformation, favoring axial attack by electrophiles at the 2-OH position due to reduced steric hindrance .

Reduction and Further Transformations

-

Azide Reduction : The 4-azido derivative (synthesized via tosylation/azide displacement) undergoes hydrogenation to yield 4-amino-4-deoxy-L-arabinose, a key intermediate for immunogen synthesis .

-

Wittig Reaction : Used to introduce unsaturated side chains at C-2, enabling access to branched-chain deoxy sugars .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Application |

|---|---|---|---|

| Chlorofluoroacetylation | N-(2-Chloro-1,1,2-trifluoroethyl)diethylamine | 3-O-Chlorofluoroacetyl derivative | Fluorinated carbohydrate synthesis |

| Acid hydrolysis | HCl, TFA | Deprotected arabinopyranoside | Intermediate in oligosaccharide synthesis |

| Transglycosylation | Alcohols, Lewis acids | Spacer glycosides | Neoglycoconjugate development |

| Benzylidenation | Benzaldehyde dimethyl acetal, H⁺ | 3,4-O-Benzylidene derivative | Chiral auxiliary in asymmetric synthesis |

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3,4-isopropylidene-beta-L-arabinopyranoside can be synthesized through several methods involving the protection of the hydroxyl groups on L-arabinose. The isopropylidene group serves as a protecting group that stabilizes the molecule during various chemical reactions.

Key Synthesis Steps:

- Protection of Hydroxyl Groups: The hydroxyl groups of L-arabinose are protected using isopropylidene to form the desired compound.

- Deprotection: After the desired reactions are completed, the protective groups can be removed to yield functionalized derivatives.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain glycosides derived from this compound have shown effectiveness against bacterial strains due to their ability to interfere with bacterial cell wall synthesis.

Immunology

This compound has been utilized in the synthesis of neoglycoproteins for immunological studies. These neoglycoproteins can serve as immunogens to elicit specific immune responses against pathogens that contain arabinose residues in their structures. Studies have demonstrated that immunization with these neoglycoproteins can generate high titer antibodies against lipopolysaccharides (LPS) containing arabinose .

Neoglycoprotein Development

A study focused on synthesizing neoglycoproteins using this compound as a glycosyl donor showed promising results in generating antibodies for vaccine development. The study highlighted how these neoglycoproteins could be used to target specific bacterial infections by enhancing the immune response .

Antiviral Applications

Recent investigations have explored the antiviral potential of arabinopyranoside derivatives, including this compound. These compounds have been tested for their efficacy against various viral pathogens, suggesting a role in antiviral drug development .

Comparative Data Table

| Application Area | Compound Derivative | Notable Findings |

|---|---|---|

| Antimicrobial | Glycosides derived from methyl arabinopyranoside | Effective against specific bacterial strains |

| Immunology | Neoglycoproteins synthesized from methyl arabinopyranoside | High titer antibodies generated against LPS |

| Antiviral Research | Derivatives tested for antiviral activity | Potential efficacy against various viral pathogens |

Mechanism of Action

The mechanism of action of (3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (3aS,4R,6S,7R,7aR)-4-(Hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

- (3aS,6S,7R,7aR)-2,2-Dimethyl-6-(phenylthio)tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Uniqueness

What sets (3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol apart from similar compounds is its specific methoxy and hydroxyl functional groups, which confer unique chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Biological Activity

Methyl 3,4-isopropylidene-β-L-arabinopyranoside is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and glycoscience. This article discusses its biological activity, focusing on cytotoxicity against cancer cells, selectivity indices, and mechanisms of action supported by diverse research findings.

Chemical Structure and Synthesis

Methyl 3,4-isopropylidene-β-L-arabinopyranoside is synthesized from L-arabinose through a series of chemical reactions involving protection and deprotection steps to yield the desired isopropylidene acetal. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of methyl 3,4-isopropylidene-β-L-arabinopyranoside against various cancer cell lines. The compound was tested using the MTT assay to determine cell viability after exposure to different concentrations.

Key Findings from Cytotoxicity Studies:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), UACC-62 (melanoma), and several others.

- Selectivity Index : The selectivity index is calculated by dividing the IC50 value obtained in nonmalignant cell lines by that in cancer cell lines. Higher selectivity indices indicate more favorable profiles for anticancer activity.

| Compound | A549 IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 14α | 31.3 ± 5.6 | 56.2 ± 2.4 | 1.8 |

| Cisplatin | 13.5 ± 2.7 | 99.2 ± 37.0 | 7.3 |

| Aprepitant | 18.3 ± 3.4 | 28.9 ± 6.8 | 1.6 |

The compound 14α demonstrated significant cytotoxicity against A549 cells with a selectivity index indicating a preference for cancer cells over normal lung cells, suggesting potential as an anticancer agent .

The mechanisms underlying the anticancer activity of methyl 3,4-isopropylidene-β-L-arabinopyranoside involve interactions with specific receptors and pathways:

- NK1 Receptor Antagonism : The compound has been shown to act as an antagonist at neurokinin-1 receptors (NK1R), which are implicated in various cancer types .

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by changes in mitochondrial membrane potential and activation of caspases .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of methyl 3,4-isopropylidene-β-L-arabinopyranoside in preclinical models:

- Lung Cancer Model : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in A549 xenograft models compared to controls.

- Breast Cancer Sensitivity : MCF7 cells exhibited enhanced sensitivity to the compound when combined with standard chemotherapeutics, suggesting a synergistic effect .

Properties

Molecular Formula |

C9H16O5 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |

InChI Key |

KHWJEUGTHXRSES-YWIQKCBGSA-N |

Isomeric SMILES |

CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |

Canonical SMILES |

CC1(OC2COC(C(C2O1)O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.